1-Diazo-2-pentanone

Description

Conceptual Framework of α-Diazoketones in Organic Synthesis

The synthetic utility of α-diazoketones stems primarily from the reactivity of the carbene or carbenoid species generated upon nitrogen extrusion. These intermediates are electrophilic and can undergo a variety of transformations, including:

Wolff Rearrangement: A key reaction where the carbene intermediate rearranges via a 1,2-shift of a carbon group (alkyl or aryl) to the carbene carbon, forming a ketene (B1206846) wikipedia.orgrsc.org. The ketene intermediate is highly reactive and can be trapped by various nucleophiles (such as water, alcohols, or amines) to yield carboxylic acid derivatives (carboxylic acids, esters, or amides, respectively) wikipedia.orgorganic-chemistry.org. This reaction is the central step in the Arndt-Eistert homologation, a method for converting a carboxylic acid into its next higher homologue wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com.

Cycloaddition Reactions: Carbenes and carbenoids can participate in [2+1] cycloadditions with alkenes or alkynes to form cyclopropane (B1198618) or cyclopropene (B1174273) rings, respectively scielo.brwikipedia.orgmasterorganicchemistry.comnih.gov. Metal-catalyzed cyclopropanation is a widely used method for the synthesis of cyclopropane rings nih.govnih.gov.

C-H and Heteroatom-H Insertion Reactions: The electrophilic carbene or carbenoid can insert into existing C-H bonds or heteroatom-H bonds (like O-H or N-H) within the same molecule (intramolecular) or with another molecule (intermolecular) scielo.brlongdom.orgorgsyn.org. This provides a powerful method for forming new carbon-carbon or carbon-heteroatom bonds and constructing cyclic or acyclic structures nih.govbeilstein-journals.org.

Ylide Formation: Carbenes can react with compounds containing lone pairs of electrons (such as sulfides, amines, or carbonyls) to form ylides, which are zwitterionic intermediates that can undergo further reactions nih.gov.

The diverse reactivity profile makes α-diazoketones versatile building blocks for constructing complex organic molecules scielo.br.

Significance of 1-Diazo-2-pentanone as a Versatile Synthetic Intermediate

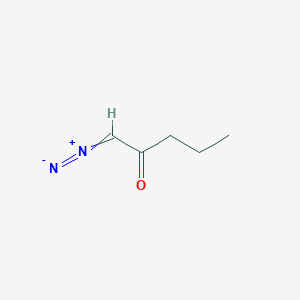

This compound is a specific α-diazoketone with the chemical formula C₅H₈N₂O. Its structure contains a diazo group adjacent to the carbonyl of a pentan-2-one (methyl propyl ketone) backbone nih.gov. Like other α-diazoketones, this compound serves as a precursor to a reactive carbene or carbenoid species upon decomposition. This allows it to participate in the characteristic reactions of α-diazoketones, including the Wolff rearrangement, cyclopropanation, and insertion reactions scielo.brorgsyn.org.

The specific structure of this compound, with its propyl group adjacent to the carbonyl, influences the outcomes of these reactions. For instance, in the Wolff rearrangement, the migration of the propyl group or the methyl group can occur, potentially leading to isomeric ketenes and subsequently different products upon trapping with a nucleophile.

This compound has been employed in various synthetic sequences, demonstrating its utility as a versatile intermediate. Its preparation can be achieved through methods common for α-diazoketones, such as the acylation of diazoalkanes or diazo transfer reactions scielo.brorgsyn.org. The choice of synthetic route can depend on the desired scale and specific structural features of the target molecule.

Research findings highlight the application of this compound in generating carbenoid intermediates for cyclization reactions and other transformations. For example, studies have explored the rhodium-catalyzed reactions of α-diazo ketones, including those with similar structures to this compound, to form cyclic systems through intramolecular insertion or cycloaddition reactions nih.govacs.org. The specific reaction conditions, such as the choice of catalyst (e.g., rhodium(II) acetate), solvent, and temperature, can significantly influence the reaction pathway and the nature of the products formed nih.govacs.org.

The versatility of this compound as a synthetic intermediate lies in its ability to generate a reactive species that can be directed towards various transformations depending on the reaction conditions and the presence of other functional groups in the molecule. This makes it a valuable tool in the synthesis of a wide range of organic compounds.

Data Table: Selected α-Diazoketones and Related Compounds

| Compound Name | PubChem CID | Molecular Formula |

| This compound | 53766571 | C₅H₈N₂O |

| Diazomethane | 24523 | CH₂N₂ |

| Diazoketone (generic) | 9942114 | CN₂O |

| Pentan-2-one | 7895 | C₅H₁₀O |

| 1-Diazo-2-butanone | 54188279 | C₄H₆N₂O |

| 1-Diazo-2-propanone | 17589 | C₃H₄N₂O |

| Diazodimedone | 1807-68-7 | C₈H₁₀N₂O₂ |

| Diazoethane | 70695 | C₂H₄N₂ |

| Diazodiphenylmethane | 61230 | C₁₃H₁₀N₂ |

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

1-diazopentan-2-one |

InChI |

InChI=1S/C5H8N2O/c1-2-3-5(8)4-7-6/h4H,2-3H2,1H3 |

InChI Key |

DLRGYMDHPDGMHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Diazo 2 Pentanone

Wolff Rearrangement Pathway Analysis

The Wolff rearrangement is a key reaction for α-diazo ketones, involving the loss of nitrogen gas and a 1,2-rearrangement to form a ketene (B1206846). jk-sci.comwikipedia.org This transformation can be induced by thermal, photochemical, or transition metal-catalyzed methods, each potentially influencing the reaction pathway and the nature of the intermediates involved. wikipedia.orgorganic-chemistry.org

Thermal and Photochemical Induction Mechanisms

Thermal induction of the Wolff rearrangement typically requires heating to relatively high temperatures, which can sometimes lead to competing side reactions, such as the direct displacement of the diazo group. jk-sci.comwikipedia.org Gas phase pyrolysis can occur in the range between room temperature and 750 °C. organic-chemistry.org

Photochemical activation, often utilizing light, provides a convenient alternative that can be carried out at lower temperatures. jk-sci.comorganic-chemistry.org This method is particularly useful for substrates that are sensitive to heat. jk-sci.com The photochemical Wolff rearrangement of acyclic diazoketones can proceed through both concerted and stepwise mechanisms, which compete with each other. caltech.edu

Transition Metal-Catalyzed Wolff Rearrangement (e.g., Silver, Gold Catalysis)

Transition metal catalysis is frequently employed to induce the Wolff rearrangement at milder temperatures compared to thermal methods. jk-sci.comwikipedia.org Silver(I) oxide and other Ag(I) catalysts are commonly used and are effective in lowering the required reaction temperature. jk-sci.comwikipedia.org However, silver ion catalysis may be less effective with sterically hindered substrates, where photochemical excitation might be preferred. organic-chemistry.org

Gold catalysis has also emerged as a method for transforming α-diazocarbonyl compounds. rsc.org Gold-catalyzed reactions involving diazoketones can proceed via Wolff rearrangement to form ketene intermediates. researchgate.net

Carbene and Ketenoid Intermediates in Wolff Rearrangement

The Wolff rearrangement can proceed through either a concerted mechanism, where nitrogen extrusion and the 1,2-shift occur simultaneously, or a stepwise mechanism involving a carbene intermediate. wikipedia.orgorganic-chemistry.orglibretexts.org The formation of a carbene intermediate is often implicated when side products resulting from O-H insertion are observed, particularly in solvents like methanol. organic-chemistry.org

Metal-catalyzed Wolff rearrangements are thought to involve the formation of metal-carbene intermediates, which can be stabilized by the transition metal. wikipedia.org These metal carbenes can then undergo rearrangement to form the ketene. wikipedia.org Ketenes are highly reactive intermediates that are typically not isolated but are instead trapped by nucleophiles (like water, alcohols, or amines) to form carboxylic acid derivatives or undergo cycloaddition reactions. wikipedia.orgorganic-chemistry.orglibretexts.org

Migratory Aptitude and Stereochemical Retention

In the Wolff rearrangement, a group adjacent to the diazo-bearing carbon undergoes a 1,2-shift to the carbene carbon (or the carbon concurrently losing nitrogen). The migratory aptitude of different groups can influence the reaction outcome, and this can be affected by the reaction conditions (thermal, photochemical, or metal-catalyzed). organic-chemistry.orgcaltech.edu

A significant stereochemical feature of the Wolff rearrangement is the retention of configuration of the migrating group. jk-sci.comcaltech.eduresearchgate.net This retention of stereochemistry is considered evidence for an intramolecular rearrangement. caltech.edu

Vinylogous Wolff Rearrangement Studies

The vinylogous Wolff rearrangement is a related transformation that occurs with β,γ-unsaturated diazo ketones. wikipedia.orgacs.org This rearrangement involves a formal 1,3-shift and yields γ,δ-unsaturated carboxylic acid derivatives, distinct from the products of the normal Wolff rearrangement. wikipedia.orgacs.orgd-nb.info Studies on the vinylogous Wolff rearrangement of β,γ-unsaturated α'-diazo ketones have explored potential energy surfaces and competing reaction pathways, including those involving bicyclo[2.1.0]pentanone and diradical intermediates. researchgate.netd-nb.inforesearchgate.net

Carbenoid Generation and Subsequent Transformations

α-Diazo ketones like 1-Diazo-2-pentanone serve as precursors for the generation of carbenes or carbenoids, particularly in the presence of transition metal catalysts. libretexts.orgnih.gov These highly reactive species can undergo a variety of subsequent transformations beyond the Wolff rearrangement.

Metal carbenoids, generated from the decomposition of diazo compounds by transition metals (such as Rh or Cu), are electrophilic species that can transfer the carbene group to other substrates. libretexts.orgnih.gov While the Wolff rearrangement is a major pathway, carbenoids can also participate in reactions such as cyclopropanation, C-H insertion, and cycloadditions. researchgate.netlibretexts.orgscielo.br The specific reactivity and selectivity of the carbenoid can be influenced by the nature of the metal catalyst and its associated ligands. libretexts.org

Data Table: Selected Reactivity Aspects of α-Diazo Ketones (General, relevant to this compound behavior)

| Reaction Type | Induction Method | Key Intermediate(s) | Typical Outcome (if trapped) | Stereochemistry of Migrating Group | Notes |

| Wolff Rearrangement | Thermal | Carbene (stepwise), Concerted | Ketene (forms carboxylic acid derivatives) | Retention | Can have competing side reactions at high T. jk-sci.comorganic-chemistry.org |

| Wolff Rearrangement | Photochemical | Carbene (stepwise), Concerted | Ketene (forms carboxylic acid derivatives) | Retention | Convenient at low T, product photolability is a factor. jk-sci.comorganic-chemistry.org |

| Wolff Rearrangement | Transition Metal Cat. | Metal Carbene | Ketene (forms carboxylic acid derivatives) | Retention | Milder conditions, catalyst dependent. jk-sci.comwikipedia.orgorganic-chemistry.org |

| Carbenoid Transformations | Transition Metal Cat. | Metal Carbene | Cyclopropanation, C-H Insertion, Cycloaddition | - | Reactivity influenced by metal and ligands. libretexts.org |

Metal-Carbenoid Intermediates and Reactivity

Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are widely used to promote the decomposition of α-diazo ketones like this compound to generate metal-carbenoid intermediates. u-tokyo.ac.jp These metal-carbenoids are key species in many catalytic transformations. The metal center coordinates with the diazo compound, facilitating the loss of nitrogen and forming a complex where the carbene fragment is bound to the metal. u-tokyo.ac.jp The nature of the metal, its oxidation state, and the associated ligands significantly influence the reactivity and selectivity of the carbenoid. Rhodium(II) catalysts, for instance, are known for their efficiency in promoting the decomposition of diazo compounds and the subsequent reactions of the generated carbenoids, including C-H insertion, cyclopropanation, and ylide formation. researchgate.netresearchgate.net Palladium catalysts can also form metal carbenes which can undergo migratory insertion reactions. uva.es The electrophilic nature of the metal carbenoid carbon center is crucial for its reactivity. u-tokyo.ac.jp

Reactions of Free Carbene Intermediates

While transition metal catalysis typically generates metal-carbenoid species, photolysis or thermal decomposition in the absence of a catalyst can lead to the formation of free carbene intermediates. u-tokyo.ac.jpmasterorganicchemistry.com Free carbenes are highly energetic and less selective than their metal-carbenoid counterparts. They possess a neutral carbon atom with two valence electrons and two unshared electrons, existing in either a singlet or triplet state. u-tokyo.ac.jp The reactivity of free carbenes includes insertion into C-H bonds and addition to double bonds to form cyclopropanes. masterorganicchemistry.com However, the high reactivity of free carbenes can sometimes lead to less controlled reactions and the formation of side products, such as dimerization products. researchgate.net

Insertion Reactions

Insertion reactions are a prominent class of transformations involving carbenes and metal-carbenoids derived from α-diazo ketones like this compound. In these reactions, the carbene or carbenoid formally inserts into an X-H bond, where X can be carbon, oxygen, nitrogen, silicon, or sulfur.

C-H Insertion Reactions

C-H insertion is a powerful method for forming new carbon-carbon bonds. Metal carbenoids, often generated from diazo ketones catalyzed by transition metals, can undergo both intramolecular and intermolecular C-H insertion reactions. orgsyn.orguvm.educlockss.orgguidechem.comnih.gov Intramolecular C-H insertion reactions of diazo ketones are particularly useful for the synthesis of cyclic compounds. researchgate.net The regioselectivity of C-H insertion can be influenced by the catalyst, the substrate structure, and reaction conditions. While metal carbenoids are common intermediates for C-H insertion, some studies suggest that vinyl cations, which can be generated from diazo carbonyl compounds, can also act as carbene surrogates in transition-metal-free C-H insertion reactions. uvm.eduuvm.edunih.gov

O-H Insertion Reactions with Nucleophilic Species (e.g., alcohols, water)

Carbenes and metal carbenoids readily undergo insertion into O-H bonds, such as those found in alcohols and water. uvm.eduwikipedia.org This reaction typically leads to the formation of ethers or esters, depending on the nature of the diazo compound and the nucleophile. For instance, the decomposition of diazoacetates or diazo ketones in the presence of alcohols can result in the formation of esters via O-H insertion. researchgate.net The reaction with water leads to the formation of the corresponding carboxylic acid or ketone hydrate, which can then rearrange. researchgate.net

N-H Insertion Reactions

Insertion into N-H bonds of amines and amides is another important reaction pathway for carbenes and metal carbenoids derived from diazo compounds. guidechem.comnih.govrsc.org This reaction provides a method for the synthesis of amines and amides with modified alkyl chains. Transition metal catalysts, such as copper and iridium complexes, have been shown to catalyze the N-H insertion of diazo compounds. nih.govrsc.org The efficiency and selectivity of N-H insertion can be influenced by the catalyst and the nature of the amine or amide. nih.gov Metal-free N-H functionalization using carbenes generated photochemically has also been reported. acs.org

Other X-H Insertion Reactions (e.g., S-H, Si-H)

Beyond C-H, O-H, and N-H bonds, carbenes and metal carbenoids can also insert into other heteroatom-hydrogen bonds, such as S-H and Si-H bonds. clockss.orgnih.gov Insertion into S-H bonds of thiols yields sulfides. Studies have investigated the kinetics and mechanism of S-H insertion catalyzed by transition metals. researchgate.net Si-H insertion reactions with diazo compounds provide a route to organosilicon compounds. nih.govorganic-chemistry.org Transition metal catalysts, including iron complexes, have been found to be effective for promoting the insertion of diazo compounds into Si-H bonds. organic-chemistry.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 53766571 |

| 2-Pentanone | 7895 |

| Diazomethane | 24642 |

| Trimethylsilyldiazomethane (B103560) | 182021 |

Interactive Data Table Example (Illustrative - Data is synthesized from text and not directly extracted from a single table)

| Reaction Type | Catalyst Example | Substrate Example (Conceptual) | Product Type (Conceptual) | Notes |

| C-H Insertion | Rh(II) | Alkane | Alkylated product | Can be intra or intermolecular. orgsyn.orguvm.edu |

| O-H Insertion (Alcohol) | Rh(II) or Cu(II) | Alcohol | Ether/Ester | Common reaction pathway. researchgate.netuvm.eduwikipedia.org |

| N-H Insertion | Cu or Ir | Amine/Amide | Alkylated amine/amide | Catalyzed by various metals. nih.govrsc.org |

| S-H Insertion | Ir | Thiol | Sulfide | Investigated kinetically. researchgate.net |

| Si-H Insertion | Fe(II) | Silane | Silylated product | Catalyzed by transition metals. organic-chemistry.org |

Cycloaddition Reactions

Cycloaddition reactions involving this compound typically proceed via the formation of a metal carbene intermediate upon catalytic decomposition of the diazo group. These carbenes can then react with various unsaturated substrates to form cyclic products.

Intramolecular and Intermolecular Cyclopropanations

Metal-catalyzed cyclopropanation is a significant reaction pathway for diazo compounds and alkenes, leading to the formation of cyclopropane (B1198618) rings. wikipedia.orgusf.edu This reaction is often catalyzed by transition metals, with rhodium and copper complexes being commonly employed. wikipedia.orgusf.eduethz.ch The process is believed to involve the attack of the diazo compound on the metal center, generating a metal alkyl complex that expels nitrogen to form a metal carbene intermediate. wikipedia.org This carbene then adds to the alkene in a concerted manner, retaining the stereochemistry of the olefin. wikipedia.org

Intramolecular cyclopropanation occurs when an alkene moiety is present within the same molecule as the diazo ketone. This can lead to the formation of bicyclic or polycyclic structures. While general principles of metal-catalyzed cyclopropanation apply to this compound derivatives containing an internal alkene, specific detailed studies focusing solely on the intramolecular cyclopropanation of this compound itself were not prominently found in the provided search results. However, the broader context of α-diazo ketones undergoing intramolecular cyclopropanation catalyzed by Rh2(OAc)4 is well-established, particularly when a carbon-carbon double bond is appropriately positioned. researchgate.net

Intermolecular cyclopropanation involves the reaction of the metal carbene derived from this compound with a separate alkene molecule. The scope of the alkene in such reactions is generally broad, encompassing electron-rich, neutral, and electron-poor olefins. wikipedia.org Rhodium carboxylate complexes, such as dirhodium tetraacetate (Rh2(OAc)4), are effective catalysts for these intermolecular cyclopropanations. wikipedia.orgnsf.gov

1,3-Dipolar Cycloadditions with Unsaturated Substrates (Alkynes, Alkenes)

Diazo compounds can act as 1,3-dipoles, undergoing cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form five-membered heterocycles. organic-chemistry.orgijrpc.comwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a concerted, pericyclic process. organic-chemistry.orgwikipedia.org The regioselectivity of the reaction is influenced by electronic and steric effects and can be somewhat predictable. organic-chemistry.org

While the general concept of 1,3-dipolar cycloaddition of diazo compounds with alkenes and alkynes is well-documented, including the formation of pyrazoles from reactions with alkynes and pyrazolines with alkenes, specific examples or detailed studies focusing exclusively on this compound as the 1,3-dipole in such reactions were not extensively detailed in the provided search results. scielo.brorganic-chemistry.orgijrpc.comwikipedia.orgresearchgate.net However, the reactivity of diazo compounds in general with electron-poor alkenes and alkynes is known. organic-chemistry.orgresearchgate.net The utility of diazo compounds in 1,3-dipolar cycloadditions has been explored in various contexts, including their use in chemical biology and with strained alkynes. nih.govunirioja.es

[2+2] Cycloadditions Involving Ketene Intermediates

α-Diazocarbonyl compounds, including α-diazo ketones, can undergo Wolff rearrangement to form highly reactive ketene intermediates. researchgate.netorganic-chemistry.org These ketenes can then participate in [2+2] cycloaddition reactions with unsaturated compounds, such as imines or alkenes, to form four-membered rings, specifically β-lactams in the case of imines (Staudinger synthesis) or cyclobutanones with alkenes. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.gov

The Wolff rearrangement can be induced thermally, photochemically, or by metal catalysis. researchgate.netorganic-chemistry.org The ketene intermediate formed from this compound via Wolff rearrangement can then undergo [2+2] cycloaddition with suitable partners. While the general reaction pathway involving ketenes from α-diazo ketones is established, specific examples of [2+2] cycloadditions utilizing a ketene derived directly from this compound were not explicitly highlighted in the search results. However, the principle of ketene formation from diazoketones and their subsequent [2+2] cycloaddition reactivity is a recognized transformation in organic chemistry. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.govstackexchange.com

Ylide Chemistry and Rearrangements

Metal carbenes generated from the decomposition of α-diazocarbonyl compounds can react with heteroatoms (such as oxygen or nitrogen) in suitable substrates to form onium ylides (e.g., oxonium or ammonium (B1175870) ylides). These ylides are transient, reactive intermediates that can undergo various rearrangements, most notably organic-chemistry.orgijrpc.com- and researchgate.netijrpc.com-sigmatropic shifts. psu.eduwikipedia.orgresearchgate.netresearchgate.net

Oxonium Ylide Formation and Rearrangements (ucla.eduuvm.edu- andwikipedia.orguvm.edu-Shifts)

Oxonium ylides are formed when a metal carbene, typically generated from a diazo compound catalyzed by metals like rhodium or copper, reacts with an ether oxygen. researchgate.net These ylides can subsequently undergo sigmatropic rearrangements, such as the researchgate.netijrpc.com- or organic-chemistry.orgijrpc.com-shifts. researchgate.netuvm.educhemrxiv.orgrsc.org The nature of the rearrangement ( organic-chemistry.orgijrpc.com or researchgate.netijrpc.com) and the stereoselectivity can be influenced by the structure of the ylide and the reaction conditions. researchgate.netresearchgate.netnih.gov

While the search results discuss oxonium ylide rearrangements generated from various diazo carbonyl compounds and cyclic ethers, specific instances involving oxonium ylides derived directly from this compound were not prominently featured. However, the general principles of oxonium ylide formation from metal carbenes and their subsequent organic-chemistry.orgijrpc.com- or researchgate.netijrpc.com-rearrangements are relevant to the potential reactivity of this compound if an appropriately positioned ether functionality is present in the molecule or reaction mixture. researchgate.netuvm.educhemrxiv.orgrsc.orgnih.gov Competition between researchgate.netijrpc.com- and organic-chemistry.orgijrpc.com-oxonium ylide rearrangements is known, particularly with diazoketones, and can be influenced by steric factors. nih.gov

Ammonium Ylide Rearrangements

Ammonium ylides are generated from the reaction of metal carbenes with amines. Similar to oxonium ylides, these intermediates can undergo researchgate.netijrpc.com- and organic-chemistry.orgijrpc.com-sigmatropic rearrangements. psu.eduwikipedia.orgresearchgate.netrsc.orgchemrxiv.org The intramolecular version of this reaction, where the amine is tethered to the diazo ketone, provides a method for the synthesis of cyclic amines. psu.edursc.org Copper and rhodium catalysts have been used to generate the carbenoids that form these ammonium ylides. psu.eduresearchgate.netrsc.org

Studies have investigated the tandem intramolecular formation and researchgate.netijrpc.com-sigmatropic rearrangement of ammonium ylides from copper carbenoids derived from α-diazo ketones containing allylic amine substituents. psu.edursc.org This approach has been successfully applied to the synthesis of various cyclic amines, including five- to eight-membered rings. rsc.org The diastereoselectivity of these rearrangements can be influenced by substituents on the tether. rsc.org The organic-chemistry.orgijrpc.com-rearrangement of ammonium ylides is also observed, sometimes as a competitive pathway to the researchgate.netijrpc.com-rearrangement, and its mechanism can involve cleavage/recombination pathways. wikipedia.orgnih.govchemrxiv.org Specific studies detailing ammonium ylide rearrangements derived explicitly from this compound were not found, but the general principles and methodologies developed for other α-diazo ketones with tethered amines are applicable. psu.eduresearchgate.netrsc.orgchemrxiv.org

Carbonyl Ylide Formation and Cycloadditions

Carbonyl ylides are transient 1,3-dipolar intermediates that can be generated from the reaction of carbenes or metal carbenoids (derived from diazo compounds) with carbonyl groups. wikipedia.orgresearchgate.netkoreascience.kr This process typically involves the addition of the carbene/carbenoid to the oxygen atom of the carbonyl, forming a charged intermediate that can be represented as a resonance hybrid, including a dipolar carbonyl ylide form. wikipedia.org

In the context of diazo ketones such as this compound, the metal-catalyzed decomposition can generate a metal carbene. This metal carbene can then react with a carbonyl group, either intramolecularly or intermolecularly, to form a carbonyl ylide. researchgate.netnih.gov The carbonyl ylide, acting as a 1,3-dipole, can subsequently participate in cycloaddition reactions with suitable dipolarophiles, such as alkenes or alkynes, to form five-membered heterocycles, particularly substituted tetrahydrofurans or dihydrofurans. researchgate.netkoreascience.krpnas.orgnih.gov

While general principles of carbonyl ylide formation and cycloaddition from diazo carbonyl compounds are well-established, specific detailed research findings focusing solely on this compound in these reactions are less extensively documented in the provided search results. However, the reactivity observed for related diazocarbonyl compounds supports the potential of this compound to engage in these transformations. For instance, studies on other diazoketones have shown that the efficiency and selectivity of carbonyl ylide formation and subsequent cycloaddition can be influenced by the catalyst used and the nature of the dipolarophile. pnas.orgnih.gov

Sigmatropic Rearrangements (e.g.,pnas.orgresearchgate.net-sigmatropic)

Sigmatropic rearrangements are pericyclic reactions involving the concerted reorganization of sigma and pi electrons within a molecule. hcpgcollege.edu.inmasterorganicchemistry.comlibretexts.org These reactions typically involve the migration of a sigma bond across a pi system, resulting in a new sigma bond and a rearranged pi system. hcpgcollege.edu.in The order of a sigmatropic rearrangement is denoted by [i, j] indices, which indicate the number of atoms involved in the migration path on each fragment. hcpgcollege.edu.in

Diazo compounds, upon catalytic decomposition, can generate intermediates that undergo sigmatropic rearrangements. One common type involves ylides (e.g., oxonium, sulfonium (B1226848), or ammonium ylides) formed from the reaction of the carbene/carbenoid with a heteroatom. acs.orgnih.govbeilstein-journals.orgchemrxiv.org For example, allylic oxonium or sulfonium ylides are known to undergo acs.orgconstructor.university-sigmatropic rearrangements. acs.orgnih.govbeilstein-journals.orgchemrxiv.orgthieme-connect.com This involves the migration of the allyl group from the heteroatom to the carbon atom that was originally part of the diazo group, with a simultaneous shift of a pi bond. libretexts.orgacs.orgbeilstein-journals.org

While the provided search results discuss acs.orgconstructor.university-sigmatropic rearrangements of ylides derived from various diazo compounds, including diazoketones, specific examples or detailed mechanistic studies involving this compound are not explicitly provided. However, given its structure as a diazoketone, it is plausible that this compound could participate in such rearrangements if appropriately functionalized substrates or reaction conditions leading to the formation of suitable ylide intermediates were employed. For instance, a study on intramolecular carbenoid ylide forming reactions of diazoketoesters derived from cysteine showed that an S-allyl sulfonium ylide underwent a acs.orgconstructor.university-sigmatropic rearrangement. beilstein-journals.org Similarly, oxonium ylides derived from diazocarbonyl compounds can undergo acs.orgconstructor.university-rearrangements. nih.govchemrxiv.orgnih.gov

The mention of " pnas.orgresearchgate.net-sigmatropic" rearrangement in the outline seems unusual in the standard nomenclature of sigmatropic shifts, which typically uses single numbers within the brackets (e.g., wikipedia.orgmdpi.com, constructor.universityconstructor.university, acs.orgconstructor.university). It is possible this refers to a less common or more complex rearrangement pathway, or perhaps a typographical error in the original outline. Standard sigmatropic rearrangements like Cope ( constructor.universityconstructor.university) and Claisen ( constructor.universityconstructor.university) involve a six-membered transition state. masterorganicchemistry.comimperial.ac.uk [1,j]-shifts involve the migration of a group across j-1 atoms of a pi system. hcpgcollege.edu.in Without further context or specific literature references for a " pnas.orgresearchgate.net-sigmatropic" rearrangement involving diazo compounds or this compound, it is difficult to provide specific details on this particular transformation.

Data Table: Examples of Sigmatropic Rearrangements with Diazo Compounds

| Diazo Compound Type | Intermediate Ylide | Rearrangement Type | Example Substrate Features | Product Type | Relevant Source |

| α-Diazoesters | Sulfonium Ylide | acs.orgconstructor.university-Sigmatropic | Allyl sulfides | Homoallylic sulfides | acs.orgthieme-connect.com |

| α-Diazoketones | Oxonium Ylide | acs.orgconstructor.university-Sigmatropic | Propargylic alcohols | Allenes | nih.gov |

| Diazoketoesters | Sulfonium Ylide | acs.orgconstructor.university-Sigmatropic | S-allyl substituent | Tetrahydrothiophenes | beilstein-journals.org |

| Diazoketoesters | Carbonyl Ylide | Intramolecular [3+2] Cycloaddition (related) | Unsaturated chain | Pentacyclic compounds | beilstein-journals.org |

| Diazo Arylidene Succinimides | Oxonium/Sulfonium Ylide | wikipedia.orgacs.org- or nih.govwikipedia.org-Sigmatropic | Allyloxy or thioallyl substituents | Chromenes/Thiochromenes | chemrxiv.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural elements of all the starting materials. mdpi.comnih.govfrontiersin.org MCRs are highly efficient and atom-economical, making them valuable tools in organic synthesis for generating molecular complexity and diversity. mdpi.comnih.govfrontiersin.org

Role of Diazo Reagents in Multicomponent Reactions

Diazo compounds play a significant role in MCRs, primarily as precursors to highly reactive intermediates such as carbenes or metal carbenoids. researchgate.netmdpi.comnih.gov These intermediates can then react with other components in the reaction mixture through various pathways, including cycloadditions, insertions, and ylide formation, leading to the construction of complex molecular architectures. researchgate.netmdpi.comnih.gov

In MCRs, diazo reagents can participate in several ways:

Ylide Formation: Metal carbenoids generated from diazo compounds can react with Lewis bases (e.g., carbonyl compounds, imines, sulfides, alcohols) to form ylides, which then react with other components, often through cycloaddition or addition reactions. mdpi.comnih.gov For example, the reaction of diazo compounds with carbonyl compounds can form carbonyl ylides that undergo cycloadditions with dipolarophiles in a three-component fashion. researchgate.netnih.govrsc.org Similarly, reactions involving imines or anilines can lead to the formation of azomethine or ammonium ylides, which participate in subsequent reactions. mdpi.com

Carbene/Carbenoid Insertions: Metal carbenoids can insert into C-H, N-H, O-H, or S-H bonds of other reactants in an MCR setting. researchgate.net

Cycloadditions: Diazo compounds themselves can act as 1,3-dipoles in cycloaddition reactions (e.g., with alkynes or alkenes to form pyrazoles or pyrazolines), or the carbenes/carbenoids derived from them can undergo cycloadditions (e.g., cyclopropanation with alkenes). researchgate.netconstructor.universityacs.org

The specific role of this compound in MCRs would depend on the co-reactants and the catalyst system employed. Its structure, containing both a diazo group and a carbonyl group, suggests its potential to participate in MCRs involving carbene/carbenoid generation followed by reactions with nucleophiles or cycloaddition partners, or potentially in reactions where the carbonyl group itself is involved.

Stereoselective Aspects in Multicomponent Reactions

Achieving stereocontrol, including diastereo- and enantioselectivity, is a crucial aspect of MCRs, particularly for the synthesis of complex molecules and pharmaceuticals. mdpi.comfrontiersin.orgrsc.org The stereochemical outcome of MCRs involving diazo compounds is often influenced by the choice of catalyst, chiral ligands, and reaction conditions. researchgate.netmdpi.comrsc.orgx-mol.net

In MCRs utilizing diazo reagents, stereoselectivity can be controlled during:

Carbene/Carbenoid Formation: Chiral transition metal catalysts (e.g., dirhodium(II) complexes with chiral ligands) can induce asymmetry during the decomposition of the diazo compound to form a chiral metal carbenoid. researchgate.netpnas.org

Ylide Formation and Rearrangement: The formation and subsequent reactions of ylides can be stereoselective, influenced by the catalyst and the structure of the reactants. nih.govbeilstein-journals.orgmdpi.com

Cycloaddition Reactions: The cycloaddition of ylides or carbenoids with prochiral dipolarophiles in the presence of a chiral catalyst or chiral auxiliary can lead to the formation of products with high enantioselectivity. researchgate.netpnas.orgrsc.orgrsc.org

Research has demonstrated successful examples of stereoselective MCRs involving diazo compounds. For instance, asymmetric cycloadditions of carbonyl ylides generated from diazocarbonyl compounds with alkenes have been achieved using chiral rhodium catalysts, yielding cycloadducts with high enantiomeric excess. pnas.orgrsc.org Similarly, stereoselective multicomponent reactions involving the formation and reaction of ammonium or sulfonium ylides have been reported. beilstein-journals.orgmdpi.com The development of chiral organocatalysts has also contributed to achieving asymmetry in MCRs with diazo compounds. mdpi.comrsc.org

While the general principles of stereocontrol in MCRs with diazo compounds are established, specific studies detailing the stereoselective reactions of this compound within multicomponent strategies would require more targeted literature. However, based on the reactivity of related diazo ketones, it is reasonable to infer that this compound could potentially be employed in stereoselective MCRs under appropriate chiral catalytic conditions.

Data Table: Examples of Stereoselective MCRs with Diazo Reagents

| Diazo Compound Type | Co-reactants | Intermediate | Reaction Type | Catalyst Type | Stereoselectivity Achieved | Relevant Source |

| α-Diazoesters | Aldehydes, Dipolarophiles | Carbonyl Ylide | [3+2] Cycloaddition | Chiral Rhodium | High ee/de | pnas.orgnih.govrsc.org |

| Diazo esters | Anilines, Azomethine imines | Ammonium Ylide | Nucleophilic Addition | Rh-catalyzed | Diastereoselective | mdpi.com |

| Alkyl diazo esters | Isatins, Ammonia | Ammonium Ylide | Nucleophilic Addition | Iron-catalyzed | Diastereoselective | mdpi.com |

| α-Diazoacetates | β,γ-Unsaturated α-ketoesters, Aldehydes | Carbonyl Ylide | Tandem [4+3]-Cycloaddition | Rh(II)/chiral Sm(III) relay | High yield, excellent ee/de | rsc.org |

| Fluorinated diazo reagent | Imines (from p-anisidine (B42471) and aroyl heminal diols) | Aziridine intermediate | Aza-Darzens reaction | Brønsted acid + Boronic acid | Moderate ee/de | nih.gov |

| Diazo compounds | Nitrogen aromatic heterocycles, Alkenes | Carbon radical | Radical Cascade Minisci reaction | Photocatalyst or Iron catalyst | Regioselective (Stereoselectivity not specified as primary outcome) | acs.org |

Catalytic Strategies in 1 Diazo 2 Pentanone Transformations

Transition Metal Catalysis

Transition metals are the cornerstone of 1-diazo-2-pentanone chemistry, offering diverse pathways for carbene transfer reactions. The choice of metal is critical in dictating the reaction's outcome, selectivity, and efficiency.

Rhodium-Catalyzed Processes (e.g., Rh(II)-Carbenoid Chemistry)

Dirhodium(II) complexes are preeminent catalysts for transformations of α-diazo ketones. The reaction of a Rh(II) catalyst with this compound generates a rhodium-carbenoid species, which is the key reactive intermediate. These carbenoids can undergo a host of transformations, including X-H insertion, cyclopropanation, and ylide formation followed by rearrangement.

A significant area of study for diazo ketones is the formation of oxonium ylides and their subsequent rearrangements. For example, in reactions involving allylic ethers, a rhodium carbene can react with the ether oxygen to form an oxonium ylide. This intermediate can then undergo one of two competitive pericyclic rearrangements: a nih.govuvm.edu-sigmatropic rearrangement or a nih.govsmolecule.com-Stevens rearrangement. Research on 5-benzyloxy-1-diazo-2-pentanone, a close structural analogue of this compound, provides detailed insight into this competition. nih.gov The diastereoselectivity of these rearrangements can be influenced by the ligands on the dirhodium catalyst, although studies with various carboxylate ligands (pivalate, perfluorobutyrate, trifluoroacetate) showed little variation in the product ratios for this specific system. nih.gov This suggests that the conformational preferences of the intermediate ylide are the primary determinants of stereochemical outcomes. nih.gov

Table 1: Rhodium(II)-Catalyzed Rearrangements of an Allylic Oxonium Ylide

| Catalyst Ligand | nih.govuvm.edu Rearrangement Product Ratio (anti:syn) | nih.govsmolecule.com Rearrangement Product Ratio (syn:anti) |

|---|---|---|

| Pivalate (piv) | Invariant | Invariant |

| Perfluorobutyrate (pfb) | Invariant | Invariant |

| Trifluoroacetate (tfa) | Invariant | Invariant |

Data derived from studies on a closely related homologue, 5-benzyloxy-1-diazo-2-pentanone. nih.gov

Copper-Catalyzed Reactions

Copper catalysts, often in the +1 or +2 oxidation state, are a cost-effective alternative to rhodium for promoting carbene transfer reactions. Copper-catalyzed reactions of diazo compounds are versatile, enabling transformations such as C-H insertion and cyclopropanation. In the context of α-diazo ketones like this compound, copper catalysts can be employed in reactions such as the Nazarov cyclization, a key method for synthesizing cyclopentenones. uvm.edu Although often acid-catalyzed, asymmetric Nazarov cyclizations can be achieved with chiral copper-ligand complexes. uvm.edu

Palladium-Catalyzed Transformations

Palladium catalysis is a powerhouse in organic synthesis, particularly for cross-coupling reactions. While less common than rhodium or copper for simple carbene transfer, palladium catalysts can engage diazo compounds in unique transformations. For instance, palladium catalysis can be used in the carbonylative cyclization of unsaturated systems, which is a method for constructing cyclopentenone rings. uvm.edu Furthermore, palladium catalysts are mentioned in patents in the context of materials science applications involving derivatives of this compound, indicating their utility in polymer and surface chemistry. google.comgoogle.com

Emerging Metal Catalysts in Diazo Chemistry (e.g., Gold, Cobalt, Platinum)

Beyond the traditional catalysts, other transition metals have emerged as powerful tools in diazo chemistry.

Gold: Gold catalysts, particularly cationic gold(I) complexes, have unique Lewis acidic properties that enable novel transformations of diazo compounds. Gold-catalyzed reactions include C-H functionalization, cycloadditions, and coupling reactions. googleapis.com Gold catalysis is also relevant in the context of [4+2] annulation reactions and the hydration of ynoates, which can be alternative pathways to structures accessible from diazo ketones. uvm.eduuvm.edu

Cobalt: Cobalt complexes are effective for radical-mediated transformations. The Pauson-Khand reaction, which is a cobalt-catalyzed [2+2+1] cycloaddition, is a classic method for synthesizing cyclopentenones from an alkene, an alkyne, and carbon monoxide. uvm.edu This highlights cobalt's role in constructing ring systems that are also accessible through other catalytic routes starting from diazo ketones.

Platinum: Platinum catalysts, such as platinum dioxide (Adams' catalyst), are primarily known for hydrogenation reactions. However, platinum complexes can also mediate reactions of diazo compounds. uvm.edu Patents list platinum alongside other metals for applications involving functionalized derivatives like 1-trifluoromethyl-1-diazo-2-pentanone, suggesting its role in specialized catalytic applications. google.comgoogle.com

Asymmetric Catalysis and Enantioselective Transformations

Achieving enantioselectivity in the transformation of this compound is a key objective, as it allows for the synthesis of chiral molecules from simple achiral precursors. This is accomplished by using a chiral catalyst, which is typically a metal complex coordinated to a chiral ligand.

Chiral Ligand Design and Application

The design of the chiral ligand is paramount for inducing high levels of enantioselectivity. The ligand creates a chiral environment around the metal center, which forces the reacting substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product.

For reactions involving metal carbenoids, ligands such as chiral bis(oxazolines) (BOX), tris(oxazolines), and various chiral phosphines are commonly employed. For example, copper complexes with chiral tris(oxazoline) ligands have been successfully used in asymmetric Nazarov cyclizations to produce cyclopentenones with high enantiomeric excess (ee). uvm.edu The ligand's structure influences the stereochemical outcome by controlling the spatial arrangement of the reactive intermediates. The development of new and more effective chiral ligands is an active area of research aimed at expanding the scope and efficiency of asymmetric transformations of diazo compounds like this compound.

Diastereoselective Reaction Control

Achieving control over diastereoselectivity is a critical aspect of stereoselective synthesis. For reactions involving this compound, the generation of new stereocenters relative to existing ones necessitates precise control of the reaction pathway. This is typically accomplished through the use of chiral catalysts that create a chiral environment around the reactive intermediates, thereby favoring the formation of one diastereomer over another.

While specific studies detailing the diastereoselective reactions of this compound are not extensively documented, the well-established chemistry of other α-diazo ketones, particularly in reactions catalyzed by transition metals like rhodium and copper, offers significant insights. For instance, in cyclopropanation reactions with alkenes, the diastereoselectivity is highly dependent on the steric and electronic properties of both the alkene and the catalyst's ligands. It is expected that the use of bulky ligands on a metal catalyst would favor the formation of the trans-cyclopropane adduct when this compound reacts with a monosubstituted alkene.

Similarly, in ylide formation and subsequent jk-sci.comwikipedia.org-sigmatropic rearrangements, the facial selectivity of the ylide attack and the conformational preferences of the transition state, influenced by the catalyst, would dictate the diastereomeric outcome. The principles of asymmetric induction suggest that chiral catalysts can effectively control the approach of the reacting species, leading to high levels of diastereoselectivity.

Table 1: Expected Diastereoselective Outcomes in Catalyzed Reactions of this compound This table is illustrative and based on general principles of α-diazo ketone reactivity due to the lack of specific data for this compound.

| Reaction Type | Catalyst Type | Expected Major Diastereomer | Influencing Factors |

| Cyclopropanation | Chiral Rh(II) or Cu(I) complexes | trans (with monosubstituted alkenes) | Steric bulk of catalyst ligands and alkene substituents. |

| Ylide Formation/ jk-sci.comwikipedia.org-Sigmatropic Rearrangement | Chiral Lewis Acids | Dependent on substrate and catalyst | Catalyst's chiral environment, conformational bias of the transition state. |

| C-H Insertion | Chiral Dirhodium Carboxylates | Dependent on substrate geometry | Proximity and orientation of the C-H bond relative to the carbene center. |

Organocatalytic and Catalyst-Free Approaches

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding toxic metal residues. mdpi.com For this compound, organocatalytic strategies could involve activation of either the diazo compound or the reaction partner. For example, chiral Brønsted acids or bases could protonate or deprotonate substrates to facilitate reactions such as aldol-type additions or cycloadditions. While specific organocatalytic reactions of this compound are not well-documented, the general reactivity of diazo compounds suggests potential for such transformations. nih.gov

Catalyst-free approaches for diazo compound reactions are also of significant interest as they offer a high degree of atom economy and procedural simplicity. nih.gov These reactions are often driven by the inherent reactivity of the substrates, sometimes promoted by thermal or photochemical activation. For this compound, catalyst-free [3+2] cycloaddition reactions with electron-deficient alkynes or alkenes could be envisioned, leading to the formation of pyrazole (B372694) or pyrazoline derivatives, respectively. The Wolff rearrangement of this compound to a ketene (B1206846) intermediate can also proceed under thermal or photochemical conditions without a catalyst, which can then be trapped by various nucleophiles. rsc.org

Table 2: Potential Organocatalytic and Catalyst-Free Reactions of this compound This table outlines potential reactions based on the known reactivity of other diazo compounds.

| Approach | Reaction Type | Potential Reactant | Expected Product |

| Organocatalysis | [3+2] Cycloaddition | Electron-deficient alkenes | Functionalized pyrazolines |

| Catalyst-Free (Thermal) | Wolff Rearrangement | (in situ trapping) | Homologated carboxylic acid derivatives |

| Catalyst-Free | 1,3-Dipolar Cycloaddition | Alkynes | Substituted pyrazoles |

Photochemical and Thermal Activation Modalities in Catalysis

The decomposition of α-diazo ketones to generate highly reactive carbene intermediates can be initiated by either photochemical or thermal means. jk-sci.comwikipedia.orgorganic-chemistry.org This activation is a key step in many transformations of this compound.

Photochemical Activation: Upon irradiation with UV light, this compound is expected to lose a molecule of nitrogen (N₂) to form a keto-carbene. rsc.org This highly reactive intermediate can then undergo a variety of subsequent reactions. The most common pathway is the Wolff rearrangement, where the propyl group migrates to the carbene carbon, forming a ketene. wikipedia.orgorganic-chemistry.org This ketene can then be trapped by nucleophiles such as water, alcohols, or amines to yield carboxylic acids, esters, or amides, respectively. wikipedia.org The photochemical approach is often preferred for its mild reaction conditions, which can be beneficial for sensitive substrates. jk-sci.com

Thermal Activation: Heating this compound can also induce the elimination of nitrogen gas to generate the corresponding keto-carbene. organic-chemistry.org Similar to photochemical activation, the primary reaction pathway for this carbene is the Wolff rearrangement. jk-sci.com However, thermal conditions can sometimes lead to a different product distribution compared to photochemical methods due to the different energy profiles of competing reaction pathways. organic-chemistry.org For instance, at higher temperatures, intermolecular reactions or C-H insertion reactions might become more prevalent. The choice between thermal and photochemical activation can therefore be a tool to control the reaction outcome. jk-sci.com

Table 3: Comparison of Activation Modalities for this compound This table is based on the general behavior of α-diazo ketones.

| Activation Method | Key Intermediate | Primary Reaction | Common Products | Advantages |

| Photochemical | Keto-carbene | Wolff Rearrangement | Carboxylic acid derivatives (esters, amides) | Mild conditions, high selectivity. jk-sci.com |

| Thermal | Keto-carbene | Wolff Rearrangement, C-H insertion | Carboxylic acid derivatives, cyclic ketones | Can be simpler experimentally, may access different reaction pathways. organic-chemistry.org |

Spectroscopic Characterization and Mechanistic Elucidation

Advanced Spectroscopic Techniques for Intermediate Identification

The decomposition of α-diazo ketones, whether induced by heat, light, or metal catalysis, can proceed through various intermediates, including carbenes and ketenes. wikipedia.orgtuni.fi Elucidating the precise mechanism, which can be a concerted process or a stepwise pathway, requires sophisticated analytical methods capable of detecting short-lived species. organic-chemistry.org

Infrared (IR) spectroscopy is a powerful tool for studying the reactions of diazo compounds due to the presence of strong, characteristic absorption bands for the diazo and carbonyl functional groups. arxiv.orgumich.edu The stretching vibration of the diazo group (–C=N₂), in particular, gives rise to a very intense peak in a relatively uncongested region of the spectrum, making it an excellent probe for monitoring the progress of a reaction. themoonlight.io

In mechanistic studies, such as the Wolff rearrangement, IR spectroscopy can be used to follow the disappearance of the starting α-diazo ketone and detect the formation of key intermediates. organic-chemistry.orgacs.org For example, the photolysis of a diazo ketone leads to the formation of a ketene (B1206846), which is characterized by a strong absorption band around 2100–2150 cm⁻¹. The observation and decay of this ketene signal, alongside the formation of final product absorptions, provide direct evidence for the reaction pathway. acs.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Diazo (C=N₂) | Asymmetric Stretch | 2000 - 2200 |

| Carbonyl (C=O) | Stretch | 1620 - 1650 |

| Ketene (C=C=O) Intermediate | Asymmetric Stretch | 2100 - 2150 |

The data in this table is compiled from general knowledge of α-diazo ketone spectroscopy. umich.eduthemoonlight.io

While many reactions of diazo ketones, like the Wolff rearrangement, are known to proceed through singlet carbene intermediates or concerted pathways, radical mechanisms can also be operative under certain conditions, particularly in photochemical and some metal-catalyzed reactions. acs.orgnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of species with unpaired electrons, such as free radicals and triplet carbenes.

In the context of 1-diazo-2-pentanone, EPR could be employed to investigate whether radical intermediates are formed during its decomposition. Because many radical intermediates are highly reactive and short-lived, a technique known as spin trapping is often used. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can accumulate to a concentration detectable by EPR. rsc.org The hyperfine splitting pattern of the resulting EPR spectrum can provide information to identify the original radical species. acs.org This approach could definitively establish or rule out the involvement of radical pathways in reactions such as the photocatalyzed functionalization of alkenes with diazo compounds. acs.org

Ultraviolet-visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch α-diazocarbonyl compounds like this compound are colored (typically yellow) due to electronic transitions within the conjugated diazo-carbonyl chromophore. tanta.edu.eg

The UV/Vis spectrum of an α-diazo ketone typically displays two main absorption bands. A weak, longer-wavelength band is attributed to the symmetry-forbidden n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. uzh.chusp.br A much stronger, shorter-wavelength band corresponds to an allowed π → π* transition. uzh.ch The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. Studying changes in the UV/Vis spectrum can be used to monitor the decomposition of the diazo compound during a reaction. youtube.com

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | ~240-260 nm | High (e.g., > 5,000 L mol⁻¹ cm⁻¹) | Allowed transition in the conjugated system. |

| n → π | ~350-400 nm | Low (e.g., < 100 L mol⁻¹ cm⁻¹) | Forbidden transition involving non-bonding electrons. |

Data are representative values for this class of compounds. uzh.chusp.br

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths, bond angles, and conformational details. malvernpanalytical.com For a simple aliphatic compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a suitable single crystal for XRD analysis would be challenging. However, analysis of crystalline diazo ketones provides fundamental structural data for this class of compounds. researchgate.netpageplace.de For instance, X-ray studies on related molecules have confirmed the planarity of the diazocarbonyl fragment and provided key bond lengths. acs.org

| Bond | Typical Length (Å) |

|---|---|

| C=O | ~1.23 |

| C-C (carbonyl-diazo) | ~1.38 |

| C=N | ~1.31 |

| N≡N | ~1.13 |

Data are representative values from X-ray analyses of diazocarbonyl compounds. pageplace.de

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local coordination environment of a specific atom. It is less commonly applied to simple organic molecules like this compound but could theoretically provide information on the oxidation states and electronic environment of the nitrogen or oxygen atoms during a reaction, particularly in the context of metal-catalyzed processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds in solution. azolifesciences.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation of this compound. nih.gov The proton attached to the diazo carbon is particularly characteristic, appearing at a specific chemical shift.

Beyond static structural analysis, NMR is invaluable for mechanistic studies. acs.org By acquiring spectra at various time intervals, one can monitor the disappearance of reactant signals and the simultaneous appearance of product signals, enabling the determination of reaction kinetics. acs.org Furthermore, specialized techniques can help identify transient intermediates if they exist in sufficient concentration and have a long enough lifetime. For example, the formation of a ketene during a Wolff rearrangement could potentially be observed, or its subsequent reaction products with a trapping agent could be definitively identified. nih.govipb.pt

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -CHN₂ (H1) | ~5.2-5.8 | Singlet (s) | 1H |

| -C(=O)CH₂- (H3) | ~2.4-2.6 | Triplet (t) | 2H |

| -CH₂CH₃ (H4) | ~1.5-1.7 | Sextet | 2H |

| -CH₃ (H5) | ~0.9-1.0 | Triplet (t) | 3H |

Predicted values are based on standard chemical shift ranges for analogous structures. blogspot.com

Kinetic Studies and Isotope Effects

Kinetic studies are essential for elucidating reaction mechanisms, providing quantitative data on reaction rates and how they are influenced by factors such as concentration, temperature, and catalysts. nih.gov For reactions of this compound, a key mechanistic question is often the timing of nitrogen loss relative to the migration of an adjacent group, as in the Wolff rearrangement. wikipedia.org

The kinetic isotope effect (KIE) is a particularly insightful tool for probing transition state structures. libretexts.org This effect is observed when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium), leading to a change in the reaction rate. A primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. libretexts.org For example, if the proton on the diazo carbon of this compound were replaced with deuterium (B1214612), the presence or absence of a significant KIE in a base-catalyzed reaction could help determine the role of that proton's abstraction in the rate-limiting step.

Solvent isotope effects are also used to probe reaction mechanisms, particularly those involving proton transfer. chem-station.com Changing the solvent from H₂O to D₂O can alter the rate of acid- or base-catalyzed reactions. chem-station.com For the acid-catalyzed decomposition of a diazo ketone, the reaction rate often changes in a deuterated solvent, providing evidence for the involvement of protonation in the mechanism. researchgate.netnih.gov These studies are crucial for distinguishing between different proposed pathways, such as a concerted rearrangement versus a stepwise pathway involving a carbene intermediate. wikipedia.orgbioengineer.org

| Type of Isotope Effect | Observation | General Mechanistic Implication |

|---|---|---|

| Primary KIE (kH/kD) | kH/kD > 1 | C-H bond breaking is part of the rate-determining step. |

| Secondary KIE (kH/kD) | kH/kD ≠ 1 | Change in hybridization at the C-H bond during the rate-determining step. |

| Solvent Isotope Effect (kH₂O/kD₂O) | kH₂O/kD₂O ≠ 1 | Proton transfer from or to the solvent is involved in the mechanism. chem-station.com |

Deuterium Kinetic Isotope Effects (KIE) in Rate-Determining Steps

Specific experimental data on deuterium kinetic isotope effects (KIE) for this compound could not be located in the reviewed literature. However, KIE studies are a powerful tool for elucidating reaction mechanisms, particularly for rearrangements. bioengineer.org The substitution of a hydrogen atom with a deuterium atom at a position involved in bond-breaking during the rate-determining step of a reaction can lead to a measurable change in the reaction rate. libretexts.org

In the context of carbene rearrangements, KIEs can provide insight into the timing of bond-breaking and bond-forming events. For instance, in reactions catalyzed by synthases that involve carbocation intermediates, primary KIEs ranging from 4.25 to 4.64 have been observed for C-H bond cleavage steps. nih.gov While not directly analogous to the Wolff rearrangement, these values demonstrate that significant isotope effects are expected when a C-H(D) bond is broken in a rate-limiting step. For the Wolff rearrangement of this compound, a KIE study could involve deuterating the migrating propyl group. A significant KIE would suggest that the C-C bond migration is part of the rate-determining step, providing evidence for a concerted mechanism or a rapid rearrangement from a carbene intermediate. The magnitude of the KIE can help distinguish between different transition states. bioengineer.orgnih.govrsc.org

Reaction Rate Constant Determination

The determination of reaction rate constants for this compound is not explicitly detailed in available research. However, the kinetics of the Wolff rearrangement are highly dependent on the method of initiation. wikipedia.org

Photochemical Reactions: Photolysis is a common method for initiating the Wolff rearrangement. wikipedia.orgjk-sci.com α-Diazo ketones exhibit two characteristic absorption bands: a strong π→π* transition around 240–270 nm and a weaker, formally forbidden transition at longer wavelengths (270–310 nm). wikipedia.org The rate of photolysis is determined by the compound's absorption cross-section (σ), the quantum yield (Φ) for the reaction, and the intensity of the light source (actinic flux, F). rsc.org The photolysis rate constant (J) is calculated by integrating these factors over the relevant wavelengths. rsc.org

For many organic compounds, photolysis rates are determined using relative rate techniques in environmental chambers, often with nitrogen dioxide (NO₂) actinometry to calibrate the light source. epa.gov While specific data for this compound is unavailable, studies on other photochemically active organic compounds provide examples of how these constants are derived. u-szeged.huepa.gov For instance, the photolysis of acetaldehyde, another carbonyl compound, has been studied in detail, with rate constants determined for its different photolytic pathways. epa.gov

| Compound | Photolytic Process | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| Formaldehyde | H₂CO + hν → HCO + H | 2.68 x 10⁻⁵ | epa.gov |

| Formaldehyde | H₂CO + hν → CO + H₂ | 7.43 x 10⁻⁵ | epa.gov |

| Acetaldehyde | CH₃CHO + hν → CH₃ + HCO | 4.90 x 10⁻⁶ | epa.gov |

| Acetaldehyde | CH₃CHO + hν → CH₄ + CO | 8.12 x 10⁻⁸ | epa.gov |

Thermal and Catalytic Reactions: Thermal Wolff rearrangements typically require higher temperatures (room temperature to 750°C), whereas metal catalysts, such as silver(I) oxide, can significantly lower the reaction temperature. organic-chemistry.org Kinetic studies of the silver-catalyzed Wolff rearrangement of α-diazoacetophenone have shown the reaction to follow pseudo-first-order kinetics, with the rate being dependent on the concentrations of the silver catalyst and any co-catalysts like triethylamine. researchgate.net

Computational Chemistry in Understanding Reactivity

Computational methods are indispensable for probing the fleeting intermediates and high-energy transition states involved in reactions like the Wolff rearrangement.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

While specific DFT studies on this compound are not published, extensive theoretical work on simpler analogues, such as diazoacetone and other diazocarbonyls, provides a clear picture of the potential energy surface. researchgate.net DFT calculations are used to map out the reaction pathways, locate transition states, and calculate activation energies for both the concerted and stepwise mechanisms. researchgate.net

Studies have shown that the concerted mechanism is slightly favored for alkyl- and aryl-substituted diazoketones. researchgate.net The alternative stepwise pathway proceeds through a carbene intermediate, which may exist as a local minimum on the potential energy surface. researchgate.net A key point of investigation has been the potential for the carbene to rearrange into a transient, three-membered oxirene (B85696) ring, which could then reopen to form the ketene. wikipedia.orgresearchgate.net Ab initio molecular orbital calculations have been employed to assess the stability and rearrangement kinetics of the oxirene molecule itself. acs.org For many simple systems, the oxirene is predicted to be a transition state rather than a true intermediate. researchgate.net

| Compound | Pathway | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Formylmethylene (from Diazoacetaldehyde) | Carbene to Ketene Rearrangement | 5.7 | researchgate.net |

| Vinylogous Diazoketone | Wolff Rearrangement (C13 Migration) | 1.89 | nih.gov |

| Diacetylcarbene | 1,2-Acetyl Migration to Ketene | Fastest Path | acs.org |

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions, Natural Bond Orbital Analysis)

The electronic structure of this compound dictates its stability and reactivity. The diazo group's electronics are described by resonance structures that delocalize π-electron density across the α-carbon and the two nitrogen atoms, classifying it as a 1,3-dipole. chemrxiv.org This delocalization is enhanced by conjugation with the adjacent carbonyl group, which contributes to the relative stability of α-diazoketones compared to diazoalkanes. chemrxiv.org

Frontier Molecular Orbital (FMO) Theory: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity and photochemical processes. wikipedia.orgjoaquinbarroso.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter. wikipedia.orgschrodinger.com A smaller gap generally corresponds to a molecule that is more easily excited, which is relevant for the photolytic Wolff rearrangement. nih.govyoutube.com For α-diazoketones, the HOMO-LUMO gap is influenced by the substituents, and computational methods like DFT are used to calculate these orbital energies and predict the wavelengths of light the molecule will absorb. schrodinger.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. nih.gov For an α-diazoketone, NBO analysis can quantify the delocalization of electrons from the diazo group into the carbonyl system, providing a more detailed picture than simple resonance structures. In studies of related rearrangements, NBO analysis has been used to examine the changes in orbital occupancies and interactions along the reaction coordinate, helping to elucidate the electronic nature of the transition states. nih.gov

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations offer a way to model the time-evolution of a chemical reaction, providing insights that static calculations of stationary points (reactants, products, transition states) cannot. nih.govu-tokyo.ac.jp Ab initio MD, where forces are calculated "on the fly" from electronic structure theory, is particularly powerful for studying bond-breaking and bond-forming processes. nih.gov

There are no specific MD simulations for this compound in the literature. However, a landmark on-the-fly trajectory surface hopping dynamics simulation of the photo-induced Wolff rearrangement of 5-diazo Meldrum's acid provides a compelling example of the methodology. rsc.orgresearchgate.net This study simulated the fate of the molecule after photoexcitation and predicted the branching ratios for different outcomes: relaxing back to the ground state (69%), isomerizing to diazirine (3%), and reacting to form the ketene product (28%). rsc.org The simulation revealed that the main pathway to the ketene was stepwise via a carbene intermediate, with an estimated formation time of about 500 femtoseconds. rsc.org Furthermore, MD simulations on the rearrangement of diacetylcarbene have suggested the presence of nonstatistical dynamical effects, where the outcome of the reaction depends on the initial trajectory of the intermediate, challenging some assumptions of traditional transition state theory. acs.org These studies highlight the potential of MD simulations to uncover intricate details of the Wolff rearrangement dynamics.

Advanced Synthetic Applications of 1 Diazo 2 Pentanone Derived Intermediates

Homologation Reactions

Homologation, the process of extending a carbon chain by a single methylene unit, is a fundamental transformation in organic synthesis. 1-Diazo-2-pentanone serves as a key reagent in such reactions, most notably in the Arndt-Eistert synthesis and the subsequent formation of various carboxylic acid derivatives.

Arndt-Eistert Synthesis for Chain Extension

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids. chemrxiv.orgmdpi.com The process begins with the conversion of a carboxylic acid to its more reactive acyl chloride. This acyl chloride is then treated with a diazoalkane, in this case, this compound, to generate an α-diazoketone intermediate. mdpi.comnih.gov

The crucial step of the synthesis is the Wolff rearrangement of the α-diazoketone. nih.govnih.gov This rearrangement is typically induced thermally, photochemically, or through catalysis by metal salts, such as silver(I) oxide, and results in the formation of a highly reactive ketene (B1206846) intermediate with the expulsion of dinitrogen gas. nih.govnih.gov The rearrangement proceeds with retention of the stereochemistry of the migrating group. chemrxiv.orgrsc.org This ketene is the key species that allows for the extension of the carbon chain.

Formation of Carboxylic Acid Derivatives (Esters, Amides)

The ketene intermediate generated from the Wolff rearrangement of the this compound-derived α-diazoketone is a potent electrophile that readily reacts with various nucleophiles. nih.govnih.gov This reactivity is harnessed to produce a range of carboxylic acid derivatives.

When the Wolff rearrangement is conducted in the presence of water, the ketene is hydrated to form a homologous carboxylic acid. nih.gov If an alcohol is used as the nucleophile, the corresponding ester is formed. nih.govresearchgate.net Similarly, conducting the reaction in the presence of ammonia or a primary or secondary amine leads to the formation of the corresponding amide. nih.govresearchgate.net This method provides a straightforward route to esters and amides with an extended carbon chain, which are important functional groups in many biologically active molecules and materials. researchgate.net

| Nucleophile | Product |

| Water (H₂O) | Homologous Carboxylic Acid |

| Alcohol (R'OH) | Homologous Ester |

| Amine (R'NH₂) | Homologous Amide |

Construction of Complex Molecular Scaffolds

The reactivity of this compound extends beyond simple chain extension to the synthesis of complex cyclic and polycyclic structures, which form the core of many pharmaceuticals and natural products.

Synthesis of Heterocyclic Systems (e.g., Pyrazoles, Pyrazolines, Triazoles, Indoles, Aziridines, Imidazoles, Oxazoles, Thiazoles)

Diazo compounds, including this compound, are well-established 1,3-dipoles and are extensively used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. mdpi.com

Pyrazoles and Pyrazolines: The reaction of diazo compounds with alkynes is a facile method for the synthesis of pyrazoles. mdpi.comnih.govresearchgate.net Similarly, the cycloaddition with alkenes yields pyrazolines. nih.gov These reactions can often be performed under thermal conditions without the need for a catalyst. chemrxiv.orgresearchgate.net

Triazoles: 1,2,3-Triazoles can be synthesized from diazo compounds through cycloaddition reactions, often catalyzed by copper or ruthenium. chim.it

Oxazoles and Thiazoles: α-Diazoketones can react with amides or thioamides in the presence of a catalyst to furnish oxazoles and thiazoles, respectively. mdpi.com

While the general reactivity of diazoketones in these cycloadditions is well-documented, specific studies detailing the use of this compound in the synthesis of all the listed heterocycles (indoles, aziridines, imidazoles) are not extensively reported in readily available literature. However, the fundamental principles of these reactions are applicable to this compound as a typical α-diazoketone.

Formation of Polycyclic and Spirocyclic Frameworks

The intramolecular reactions of intermediates derived from this compound provide a powerful strategy for the synthesis of complex polycyclic and spirocyclic frameworks. Metal-catalyzed decomposition of α-diazo ketones containing tethered unsaturated functionalities can initiate a cascade of reactions, including intramolecular cyclopropanation or C-H insertion, leading to intricate molecular architectures. For instance, rhodium(II)-catalyzed reactions of α-diazo ketones bearing alkyne moieties are known to produce polycyclic systems through the formation of vinyl carbenoid intermediates.

Spirocycles, which contain two rings sharing a single atom, can also be accessed using diazo chemistry. While specific examples employing this compound are scarce in the literature, general methods such as the reaction of in-situ generated azomethine ylides with exocyclic alkenes represent a viable, albeit indirect, approach where a derivative of this compound could potentially be utilized.

Difunctionalization of Unsaturated Systems

Recent advances in synthetic methodology have explored the use of diazo compounds in the difunctionalization of unsaturated systems like alkenes and alkynes. These reactions involve the simultaneous addition of two different functional groups across a double or triple bond, rapidly increasing molecular complexity.

One emerging strategy involves the generation of carbon-centered radicals from diazo compounds through photoredox or iron catalysis. These radicals can then add to an alkene to form a new radical intermediate. This intermediate can be trapped by various reagents to achieve difunctionalization, such as hydroalkylation or azidoalkylation. While the general principle has been established for diazo compounds, specific research detailing the application of this compound in such radical-mediated difunctionalization reactions is not widely documented.

Chiral Building Block Synthesis

The generation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and natural products. Intermediates derived from this compound, specifically rhodium(II)- and rhodium(I)-carbenes, provide efficient pathways to valuable chiral building blocks through asymmetric insertion reactions.

Asymmetric C-H Insertion:

Intramolecular carbon-hydrogen (C-H) bond insertion is a powerful strategy for synthesizing cyclic compounds. When catalyzed by a chiral dirhodium(II) complex, the carbene formed from a suitable this compound derivative can engage in an enantioselective C-H insertion to yield chiral cyclopentanones. The choice of the chiral ligand on the dirhodium catalyst is critical for inducing asymmetry and controlling the stereochemical outcome of the product. Chiral dirhodium(II) carboxamidates are particularly effective in these transformations, creating a chiral pocket that differentiates between the enantiotopic C-H bonds of the substrate. researchgate.net This methodology transforms a prochiral starting material into an enantiomerically enriched product, establishing a valuable stereocenter.

Asymmetric B-H Insertion:

A significant advancement in chiral building block synthesis involves the asymmetric insertion of carbenes into boron-hydrogen (B-H) bonds. This reaction provides a direct route to versatile chiral alkylboranes, which are themselves powerful intermediates for a wide range of subsequent transformations, including cross-coupling, oxidation, and amination reactions.